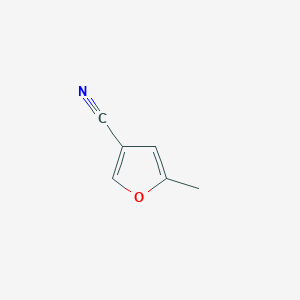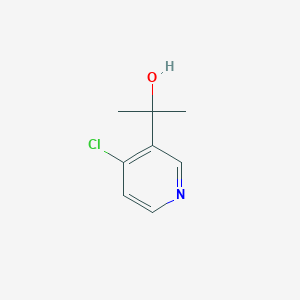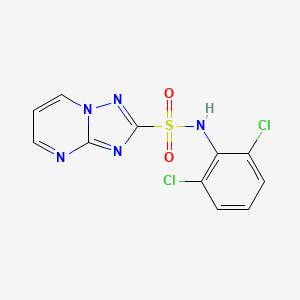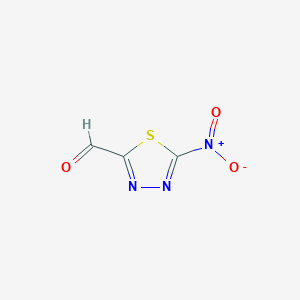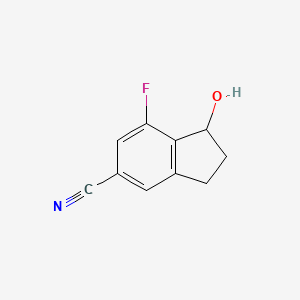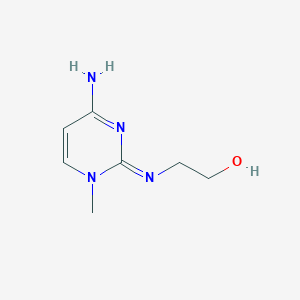![molecular formula C7H4N2O3 B15246724 Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione CAS No. 755730-80-4](/img/structure/B15246724.png)
Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione typically involves the cyclization of appropriate precursors. One common method is the reaction of N-alkylpyrrole with hydrazine hydrate, followed by further modifications . Another approach involves the use of multicomponent reactions (MCRs), such as the Ugi-azide 4CR process, which provides a one-pot synthesis route .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
化学反応の分析
Types of Reactions: Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolo[1,2-a]pyrazine scaffold .
科学的研究の応用
Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Exhibits biological activities such as antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione involves its interaction with various molecular targets and pathways:
類似化合物との比較
Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione can be compared with other similar compounds, such as:
Pyrrolo[2,3-b]pyrazine: Exhibits different biological activities, particularly in kinase inhibition.
Imidazo[1,2-a]pyrazine: Known for its antiplasmodial and anticancer activities.
Pyrrolo[1,2-a]pyrimidine: Used in the development of drugs for various diseases.
Uniqueness: this compound stands out due to its unique structural features and the diverse range of reactions it can undergo, making it a versatile compound for various applications in scientific research and industry .
特性
CAS番号 |
755730-80-4 |
|---|---|
分子式 |
C7H4N2O3 |
分子量 |
164.12 g/mol |
IUPAC名 |
pyrrolo[1,2-a]pyrazine-1,3,4-trione |
InChI |
InChI=1S/C7H4N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h1-3H,(H,8,10,11) |
InChIキー |
ARMYFSLVOPDWKC-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C1)C(=O)NC(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B15246649.png)
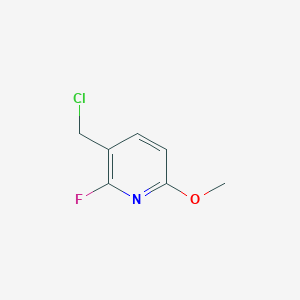
![[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione](/img/structure/B15246660.png)
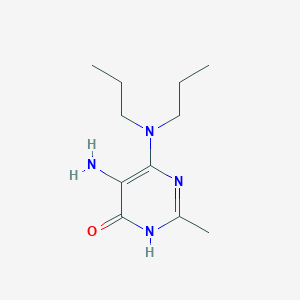
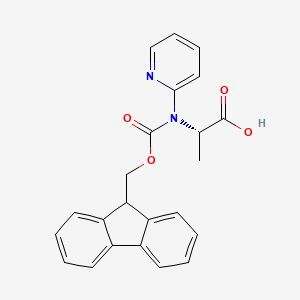
![2h-Pyrazino[1,2-a]azocine](/img/structure/B15246681.png)
